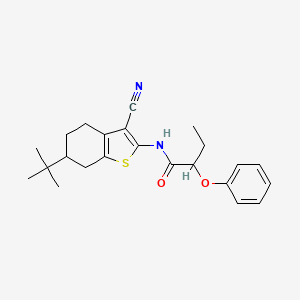![molecular formula C21H18Cl2N2O3S B12471053 N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12471053.png)
N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of dichlorophenyl, methyl, and sulfamoyl groups attached to a benzamide core. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps. One common method starts with the chlorosulfonation of benzoic acid to produce 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with 2,3-dichloroaniline to form the corresponding sulfonamide. The final step involves the acylation of the sulfonamide with 4-methylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
- 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate
- 2,4-Dichlorophenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H18Cl2N2O3S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-13-6-3-4-8-17(13)25-29(27,28)19-12-15(11-10-14(19)2)21(26)24-18-9-5-7-16(22)20(18)23/h3-12,25H,1-2H3,(H,24,26) |
InChI Key |
ACWLKPGWSOHMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)

![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)

![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)

![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)
![N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471040.png)
![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)
